Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate

Description

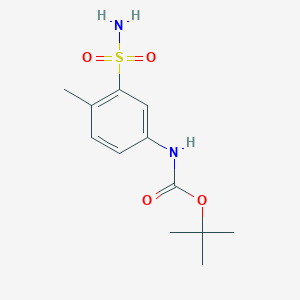

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a methyl group at position 4 and a sulfamoyl (-SO₂NH₂) group at position 3. The tert-butyl carbamate moiety serves as a common protecting group for amines in organic synthesis, while the sulfamoyl group is a hallmark of sulfonamide-based pharmaceuticals, which are widely used as enzyme inhibitors or antimicrobial agents . Notably, the compound is listed as discontinued in commercial catalogs, indicating specialized or niche research use .

Properties

Molecular Formula |

C12H18N2O4S |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

tert-butyl N-(4-methyl-3-sulfamoylphenyl)carbamate |

InChI |

InChI=1S/C12H18N2O4S/c1-8-5-6-9(7-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)(H2,13,16,17) |

InChI Key |

YIBZTLQFSIGKFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Route via Chlorosulfonyl Isocyanate and tert-Butanol

Reference: ChemicalBook (Source) describes a route where chlorosulfonyl isocyanate reacts with tert-butanol to produce the carbamate intermediate, which then reacts with sulfamide to form the sulfamoyl derivative.

Chlorosulfonyl isocyanate + tert-butanol → tert-butyl N-(methylsulfamoyl)carbamate

- Inert atmosphere (nitrogen or argon)

- Dichloromethane as solvent

- Controlled temperature (~0°C to room temperature)

- Reaction times of approximately 0.5–1 hour for initial steps

- High yield (~100%)

- Mild reaction conditions

- Suitable for scale-up

- Requires handling of chlorosulfonyl isocyanate, which is moisture-sensitive and hazardous

Route via Carbamate Formation from Isocyanates and Sulfamide

Reference: The synthesis involves the formation of carbamates by reacting isocyanates derived from tert-butyl precursors with sulfamide derivatives, followed by aromatic substitution to introduce methyl groups at the 4-position.

- Use of triethylamine or N-methylmorpholine as base

- Dichloromethane or ethyl acetate as solvent

- Reaction temperatures around 20°C to 40°C

- Reaction times of approximately 1 hour

Process Summary:

- Preparation of tert-butyl carbamate intermediates via reaction of tert-butyl alcohol with isocyanates.

- Sulfamide addition to form the sulfamoyl group.

- Aromatic substitution to introduce methyl groups at desired positions, often via electrophilic aromatic substitution or nucleophilic aromatic substitution.

Yield: Typically high, around 92-97% depending on reaction conditions.

Route via Phase-Transfer Catalysis (PTC)

Reference: Embodiments from patent CN102020589B describe a phase-transfer catalysis method where the carbamate is alkylated with methyl sulfate in the presence of tetrabutylammonium bromide, followed by purification steps.

(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate + methyl sulfate → methylated carbamate

- Use of ethyl acetate as solvent

- Tetrabutylammonium bromide as phase-transfer catalyst

- Potassium hydroxide as base

- Reaction temperature: 0°C to 20°C

- Reaction times: 0.5–2 hours

- High efficiency

- Suitable for large-scale synthesis

- Good regioselectivity

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Chlorosulfonyl Isocyanate Route | Chlorosulfonyl isocyanate, tert-butanol | Sulfamide | Dichloromethane | 0°C to RT | ~100% | Hazardous reagents, scalable |

| Carbamate + Sulfamide Route | Isocyanates, sulfamide | Bases (triethylamine) | Dichloromethane/Ethyl acetate | 20–40°C | 92–97% | Mild conditions, high yield |

| Phase-Transfer Catalysis | Carbamate derivative | Methyl sulfate | Ethyl acetate | 0–20°C | 92–97% | Efficient, scalable |

Research Findings and Optimization Insights

Selectivity and Yield: The chlorosulfonyl isocyanate pathway offers near-quantitative yields but necessitates careful handling due to reagent toxicity and moisture sensitivity.

Reaction Conditions: Lower temperatures favor higher regioselectivity and reduce side reactions, especially during carbamate formation.

Scalability: Phase-transfer catalysis methods demonstrate excellent scalability with minimal by-products, making them suitable for industrial production.

Purification: Crystallization from hexane or ethyl acetate provides high-purity products, with yields exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the tert-butyl group, yielding the free amine.

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to cleave the tert-butyl group.

Substitution: Various nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Hydrolysis: The major product is 4-methyl-3-sulfamoylaniline.

Substitution: Depending on the nucleophile used, products can vary but typically include substituted carbamates.

Scientific Research Applications

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. This property makes it valuable in multi-step synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects: The sulfamoyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to lipophilic groups like trifluoromethyl (-CF₃) or chloro (-Cl) in analogs . This may improve solubility in aqueous media but reduce membrane permeability. Methyl groups (e.g., 4-methyl in the target vs.

Synthetic Routes: The target compound’s synthesis likely involves sulfonation or substitution reactions to introduce the sulfamoyl group, analogous to methods used for tert-butyl (4-(4-sulfamoylphenoxy)butyl)carbamate (General Procedure A: nucleophilic substitution with K₂CO₃/DMF) . In contrast, halogenated derivatives like tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate may require electrophilic aromatic substitution or cross-coupling reactions .

The tert-butyl group in all compounds provides steric protection, enhancing stability during storage and reaction conditions .

Applications :

- The target compound’s sulfamoyl group aligns with sulfonamide drug motifs (e.g., diuretics, antibiotics), whereas trifluoromethyl/chloro analogs are prevalent in kinase inhibitors or agrochemicals .

- Ether-linked sulfamoyl derivatives (e.g., ) are intermediates for enzyme inhibitors, suggesting the target compound could serve a similar role in tailored drug design.

Research Findings and Implications

- Pharmacological Potential: Sulfamoyl groups are critical in carbonic anhydrase inhibitors (e.g., acetazolamide). The target compound’s structure could be optimized for binding to similar enzymatic pockets .

- Synthetic Challenges : Introducing sulfamoyl groups requires careful control of reaction conditions to avoid over-sulfonation, as seen in related syntheses .

Biological Activity

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and structural characteristics. The compound features a tert-butyl group, a sulfonamide moiety, and a carbamate functional group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and other related enzymes, which are significant in the context of neurodegenerative diseases like Alzheimer's disease.

Biological Activity

1. Enzyme Inhibition:

- Acetylcholinesterase Inhibition: The compound has shown promising results as a potent AChE inhibitor, which is critical for increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for treating cognitive disorders.

- Carbonic Anhydrase Inhibition: Additionally, studies have indicated that this compound may exhibit inhibitory actions against carbonic anhydrases, enzymes involved in various physiological processes including acid-base balance and respiration.

2. Antioxidant Activity:

- Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE activity in neuronal cultures. The compound was tested at various concentrations, revealing a dose-dependent inhibition pattern.

In Vivo Studies

Research involving animal models has further validated the efficacy of this compound. For instance, experiments conducted on rodents treated with scopolamine showed that administration of this compound led to improved cognitive functions compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate, and what reaction conditions optimize yield and purity?

The synthesis of tert-butyl carbamate derivatives typically involves reacting aniline derivatives with tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions. For example:

- Stepwise approach : React 4-methyl-3-sulfamoylaniline with tert-butyl chloroformate in dichloromethane or tetrahydrofuran (THF), using triethylamine or sodium hydroxide as a base to deprotonate the amine .

- Key conditions : Mild temperatures (room temperature) are recommended to preserve sensitive functional groups like sulfamoyl .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC or NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.3 ppm for H) and carbamate carbonyl (δ ~155 ppm for C). Aromatic protons and sulfamoyl protons (if observable) appear in δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNOS).

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1300 cm (S=O stretch) confirm functional groups .

- HPLC : Retention time and peak symmetry assess purity (>95%) .

Q. How do the sulfamoyl and methyl substituents influence the compound’s reactivity compared to other tert-butyl carbamates?

- Sulfamoyl group (-SONH) : Enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). It may also participate in hydrogen bonding, affecting solubility and biological interactions .

- Methyl group (-CH) : Provides steric hindrance, slowing undesired side reactions at the 4-position. Electron-donating effects stabilize the carbamate moiety .

- Comparative reactivity : Unlike trifluoromethyl or halogenated analogs, the methyl group reduces oxidative degradation but may limit metabolic stability in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data or synthetic yields for tert-butyl carbamate derivatives?

- Reproducibility checks : Replicate reactions using identical solvents, bases, and temperatures as original studies .

- Analytical validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) and compare with computational predictions (DFT calculations) .

- Controlled variable testing : Systematically vary one parameter (e.g., solvent polarity) to isolate factors affecting yield .

Case Example : Discrepancies in sulfamoyl group stability under basic conditions may arise from trace moisture. Use anhydrous solvents and molecular sieves to mitigate hydrolysis .

Q. What strategies are recommended for evaluating the stability of this compound under acidic/basic conditions or elevated temperatures?

Q. How can this compound serve as a scaffold for designing enzyme inhibitors or prodrugs?

- Enzyme inhibition : The sulfamoyl group mimics transition states in enzymatic reactions (e.g., carbonic anhydrase inhibition). Modify the phenyl ring with bioisosteres (e.g., replacing methyl with CF) to enhance binding .

- Prodrug design : The tert-butyl carbamate acts as a protecting group. Hydrolyze it in vivo to release active amines, improving pharmacokinetics .

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents and screen against target enzymes (e.g., IC assays) .

Q. What advanced analytical techniques troubleshoot low yields or impurities in large-scale syntheses of this compound?

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., di- or tri-substituted derivatives) .

- Scale-up adjustments : Optimize mixing efficiency and cooling rates to prevent exothermic side reactions .

Q. How does the compound interact with biological macromolecules, and what computational methods predict these interactions?

- Molecular docking : Simulate binding to enzymes (e.g., sulfotransferases) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfamoyl group .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues .

- In vitro validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.